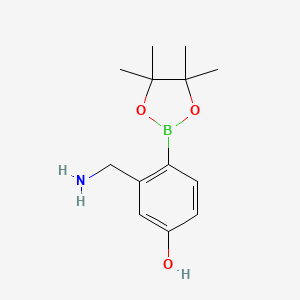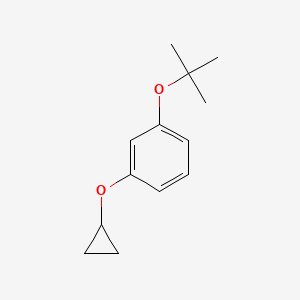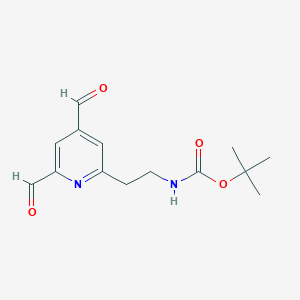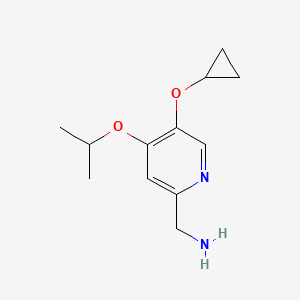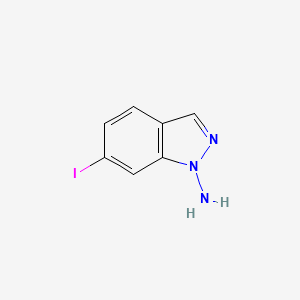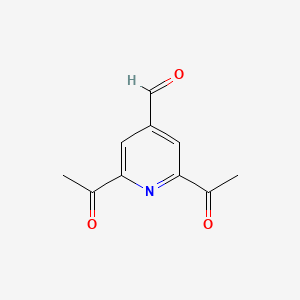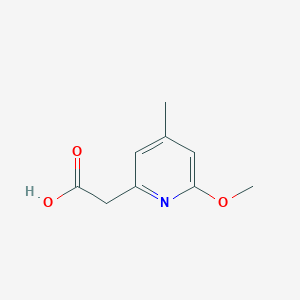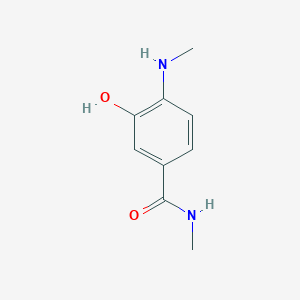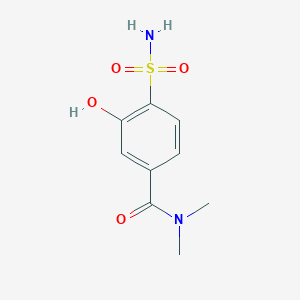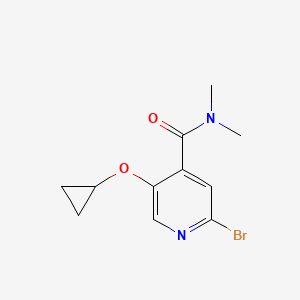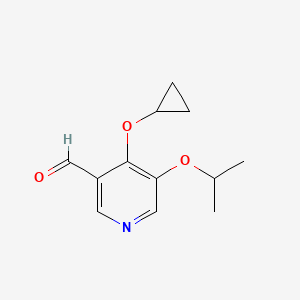
4-Cyclopropoxy-5-isopropoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-isopropoxynicotinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid. It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core.
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-isopropoxynicotinaldehyde can be achieved through several methods:
Oxidation of Alcohols: One common method involves the oxidation of primary alcohols to form aldehydes.
Dehydrogenation of Alcohols: Another method involves the dehydrogenation of alcohols using metal catalysts like copper at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial production methods typically involve large-scale oxidation processes using efficient and cost-effective oxidizing agents.
Chemical Reactions Analysis
4-Cyclopropoxy-5-isopropoxynicotinaldehyde undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming imines or other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
4-Cyclopropoxy-5-isopropoxynicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-isopropoxynicotinaldehyde involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors in biological systems, leading to a cascade of biochemical events.
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
4-Cyclopropoxy-5-isopropoxynicotinaldehyde can be compared with other similar compounds:
4-Cyclopropoxy-5-isopropylnicotinaldehyde: This compound has a similar structure but lacks the aldehyde group, which affects its reactivity and applications.
4-Cyclopropoxy-5-isopropoxynicotinic Acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-propan-2-yloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c1-8(2)15-11-6-13-5-9(7-14)12(11)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3 |
InChI Key |
QPOSJARHFSZSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CN=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


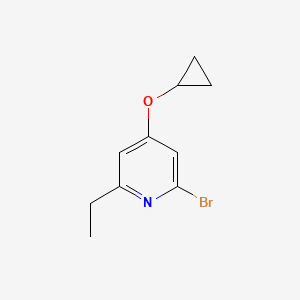
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
